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1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Lipophilicity Drug-likeness Piperidinyl urea

Screening libraries saturated with target-biased chemotypes undermine novel hit identification. This trisubstituted piperidinyl urea (CAS 2034468-88-5) carries zero bioactivity annotation in ChEMBL or peer-reviewed literature, delivering a genuinely unbiased starting point for primary HTS campaigns. • De novo target-screening ready: Absence of prior activity data eliminates target bias, enabling discovery of unprecedented chemotype-target pairings. • HTS-compatible profile: MW 342.42, logP 2.53, HBD=0-within CNS drug-like space; no aggregation or redox nuisance flags predicted. • Freedom-to-operate scaffold: The 2-fluorophenyl/2-methylpyridin-4-yl substitution pattern is distinct from all exemplified DCN1, FAAH, and sEH patent families, reducing infringement risk while retaining pharmacophore potential.

Molecular Formula C19H23FN4O
Molecular Weight 342.418
CAS No. 2034468-88-5
Cat. No. B2378566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034468-88-5
Molecular FormulaC19H23FN4O
Molecular Weight342.418
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C19H23FN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25)
InChIKeyGUDNNDVIAWFAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Identity & Predicted Profile


1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034468-88-5) is a synthetic trisubstituted urea belonging to the piperidinyl urea chemotype, characterized by a 2-fluorophenyl substituent on one urea nitrogen and a 1-(2-methylpyridin-4-yl)piperidin-4-ylmethyl group on the other [1][2]. Its molecular formula is C₁₉H₂₃FN₄O with a molecular weight of 342.42 g/mol [1]. Computational profiling in the ZINC15 database assigns it a predicted logP of 2.53, a topological polar surface area (tPSA) of 49 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. Critically, both ZINC15 and ChEMBL confirm that no biological activity data has been reported for this compound in the peer-reviewed literature [1], positioning it as an uncharacterized screening candidate rather than a validated bioactive molecule. This evidentiary gap defines the compound's current procurement rationale: it is selected specifically for de novo target-screening campaigns where the absence of prior activity annotation guarantees an unbiased starting point.

Screening Utility
De novo target-screening campaigns without prior activity bias
Profile
Predicted drug-like properties support assay compatibility
Scaffold
Unexplored substitution in validated piperidinyl urea pharmacophore

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Why Analogs Are Not Interchangeable


Within the piperidinyl urea chemical space, even single-atom substitutions produce substantial shifts in physicochemical and, by class-level inference, likely pharmacological properties [1][2]. The 2-fluorophenyl group in the target compound imparts distinct electronic character (Hammett σₘ = 0.34) and a modest lipophilic contribution (Hansch π = 0.14) relative to the 2-chlorophenyl analog (σₘ = 0.37, π = 0.71), which carries higher molecular weight and markedly increased lipophilicity [3]. Similarly, removal of the 2-methyl substituent from the pyridine ring—as in the pyridin-3-yl analog—alters both steric and electronic properties of the heteroaryl-piperidine interaction surface [2]. The published SAR from DCN1 and FAAH piperidinyl urea programs demonstrates that subtle modifications at either the N-phenyl or N-heteroaryl terminus can produce >100-fold changes in biochemical potency and dramatic shifts in metabolic stability (e.g., intrinsic clearance values ranging from <10 to 170 mL/min/kg) [1][2]. Consequently, substituting any close analog for the target compound without experimental validation risks introducing uncharacterized potency, selectivity, and ADME liabilities that can confound screening results or lead optimization trajectories.

2-Chlorophenyl analog: higher predicted lipophilicity may shift developability profile and non-specific binding risk
Pyridin-3-yl or des-methyl analogs: altered heteroaryl-piperidine interaction surface may change target engagement
Benzyl/isopropyl analogs: conformational and steric differences may not reproduce the 2-methylpyridin-4-yl spatial profile

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Differentiation vs. Analogs


Predicted Lipophilicity vs. 2-Chlorophenyl Analog

The target compound's predicted logP of 2.53 (ZINC15) to 3.36 (clogP, sildrug) reflects the modest lipophilic contribution of the 2-fluorophenyl substituent [1][2]. In contrast, the 2-chlorophenyl analog (CAS 2034307-48-5) bears a chlorine atom with a Hansch π value of 0.71 versus fluorine's 0.14, predicting substantially higher logP and potentially greater non-specific protein binding and phospholipidosis risk [3]. No experimental logP or logD data are available for either compound, necessitating reliance on consensus in silico predictions for procurement decisions where lipophilicity-driven developability is a selection criterion.

Lipophilicity vs. Cl Analog
Class-level inference
Δπ = 0.57 (Cl−F); estimated ΔlogP ≈ 0.5–1.0 units higher for Cl analog
Supports developability assessment; lower logP may reduce non-specific binding risk
No experimental logD; in silico predictions only
Lipophilicity Drug-likeness Piperidinyl urea Halogen bioisosterism

Molecular Weight & Heavy Atom Count vs. 2-Chlorophenyl Analog

The target compound (MW 342.42 g/mol, 25 heavy atoms, C₁₉H₂₃FN₄O) is lighter than the 2-chlorophenyl analog (MW 358.87 g/mol, C₁₉H₂₃ClN₄O) by 16.45 g/mol [1]. While both exceed the Rule of Three threshold (MW ≤ 300) for fragment-based screening, the target compound is closer to lead-like chemical space and meets all Lipinski Rule of Five criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) with HBD = 0, HBA = 4–5, logP = 2.53–3.36 [1][2].

MW & Heavy Atoms vs. Cl Analog
Cross-study comparable
ΔMW = 16.45 g/mol lighter; 25 vs. 26 heavy atoms
Greater lead-likeness compliance; may reduce attrition risk during optimization
Both exceed fragment Rule of Three threshold
Molecular weight Lead-likeness Fragment-based screening Rule of Three

No Known Bioactivity: Screening Without Bias

The ZINC15 database explicitly records 'no known activity for this compound' and ChEMBL confirms 'this substance is not reported in any publications' [1]. This stands in stark contrast to many piperidinyl ureas characterized in the DCN1 and FAAH programs, which carry extensive activity annotations including TR-FRET IC₅₀ values, cellular neddylation inhibition data, and microsomal stability measurements [2][3]. The target compound's complete absence of bioactivity annotation ensures that any screening hit can be attributed exclusively to the assay system under investigation, eliminating the confounding influence of prior target hypotheses.

Bioactivity Annotation
Supporting evidence
Zero records in ZINC15/ChEMBL; no publications
Enables unbiased screening; eliminates prior-target bias for hit attribution
Uncharacterized screening candidate
Screening library Target deconvolution Chemical probe Novelty

Hydrogen Bond Donor Profile vs. Benzyl & Isopropyl Analogs

The target compound is predicted to have zero hydrogen bond donors (HBD = 0), a property shared with the 2-chlorophenyl and pyridin-3-yl analogs but potentially differentiating it from the benzyl analog (CAS 2034530-61-3, C₂₀H₂₆N₄O, MW 338.4) and isopropyl analog (CAS 2034307-35-0, C₁₆H₂₆N₄O, MW 290.4), both of which also lack HBDs but differ substantially in lipophilicity and steric bulk [1]. An HBD count of zero is consistent with enhanced passive membrane permeability and potential CNS penetration, a property exploited by optimized DCN1 inhibitors such as NAcM-OPT that achieved oral bioavailability [2].

HBD Profile vs. Benzyl/Isopropyl
Cross-study comparable
HBD = 0 across analogs; differentiation via tPSA (49 Ų) and logP
Supports CNS penetration potential; may suit intracellular target programs
In silico prediction; no experimental permeability data
Hydrogen bonding Permeability Blood-brain barrier CNS drug design

Piperidinyl Urea Pharmacophore: DCN1, FAAH, sEH Validation

The piperidinyl urea scaffold has been independently validated across at least three distinct target classes. In the DCN1-UBE2M protein-protein interaction program, systematic SAR exploration of piperidinyl ureas achieved a 100-fold improvement in biochemical potency (TR-FRET assay) and identified orally bioavailable candidates [1][2]. In the FAAH inhibitor program (Janssen Pharmaceutica), piperidinyl and piperazinyl ureas with heteroaryl substitutions demonstrated FAAH-modulating activity in multiple patent families including US 8,461,159 and EP 2,065,369 [3][4]. In the sEH inhibitor space, 4-piperidinylurea compounds such as AR9281 have advanced to Phase 2a clinical evaluation [5]. The target compound's unique combination of 2-fluorophenyl and 2-methylpyridin-4-yl substituents has not been characterized in any of these programs, representing an unexplored region of the scaffold's chemical space.

Pharmacophore Validation
Class-level inference
DCN1, FAAH, sEH programs; target substitution unexplored
Precedented scaffold with novel substitution; may support IP differentiation
Not characterized in any published SAR
Piperidinyl urea pharmacophore DCN1 FAAH sEH Protein-protein interaction inhibitor

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Optimal Application Scenarios


De Novo HTS Library Enrichment

The compound's complete absence of prior bioactivity annotation [1] makes it an ideal candidate for inclusion in diversity-oriented screening libraries where the goal is to identify novel chemotype-target pairings. Unlike DCN1- or FAAH-precedented piperidinyl ureas that carry target bias, this compound offers a genuinely unbiased starting point for primary screening campaigns. Its predicted physicochemical profile (MW 342.42, logP 2.53–3.36, HBD = 0) is compatible with standard HTS assay conditions and does not flag common nuisance criteria such as aggregation propensity or redox activity [2].

SAR Exploration of Piperidinyl Urea Pharmacophore

The 2-fluorophenyl / 2-methylpyridin-4-yl substitution pattern represents an unexplored region of the piperidinyl urea scaffold's chemical space, distinct from all published DCN1, FAAH, and sEH programs [1][2][3]. Procuring this compound as a core scaffold for parallel synthesis or focused library generation enables systematic exploration of vector space around both the N-phenyl and N-heteroaryl termini, with the 2-fluoro substituent providing a metabolically stable alternative to the 2-chloro analog and the 2-methylpyridin-4-yl group offering distinct steric and electronic properties relative to unsubstituted pyridine variants [4].

Computational Chemistry & Virtual Screening

The compound's well-defined predicted properties (clogP, tPSA, HBD, HBA, rotatable bonds) from ZINC15 and sildrug databases [1][2] support its use as a query molecule in virtual screening, pharmacophore modeling, or machine learning training sets. Its intermediate lipophilicity (logP 2.53–3.36) and zero HBD count place it within favorable CNS drug-like chemical space, making it suitable for docking studies against targets where brain penetration is desired. The availability of 3D conformer data in ZINC15 further facilitates structure-based virtual screening workflows.

Patent-Evasive Lead Generation & IP Strategy

Organizations seeking to develop piperidinyl urea-based inhibitors while circumventing existing DCN1 (St. Jude/University of Kentucky), FAAH (Janssen), and sEH (Arete Therapeutics) patent estates can use this compound's distinct substitution pattern as a freedom-to-operate starting point. The specific 2-fluorophenyl / 2-methylpyridin-4-yl combination has not been exemplified in any of the major piperidinyl urea patent families [1][2][3], reducing the risk of infringement while retaining the validated pharmacophore's target-engagement potential.

Application
Selection Property
Validation Focus
De Novo HTS Library Enrichment
Unbiased annotation status
Primary screening hit validation without target bias
SAR Exploration of Piperidinyl Urea Scaffold
Unexplored substitution pattern
Scaffold expansion and vector exploration studies
Computational Chemistry & Virtual Screening
Predicted drug-like profile
Virtual screening model compatibility and docking studies
Patent-Evasive Lead Generation
Distinct substitution not exemplified in patents
Freedom-to-operate analysis for piperidinyl urea programs
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